

Technical Guide: (3-Bromo-5-fluorophenyl)methanamine

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Compound of Interest

Compound Name: (3-Bromo-5-fluorophenyl)methanamine

Cat. No.: B1286576

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Introduction

(3-Bromo-5-fluorophenyl)methanamine is a halogenated benzylamine derivative. Its structure, featuring a bromine and a fluorine atom on the phenyl ring, makes it a valuable building block in medicinal chemistry and materials science. The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity to target proteins, and membrane permeability. This document provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **(3-Bromo-5-fluorophenyl)methanamine**.

Chemical Structure and Identifiers

The chemical structure of **(3-Bromo-5-fluorophenyl)methanamine** consists of a benzylamine core with a bromine atom at the 3-position and a fluorine atom at the 5-position of the benzene ring.

Table 1: Chemical Identifiers for **(3-Bromo-5-fluorophenyl)methanamine** and its Hydrochloride Salt

Identifier	(3-Bromo-5-fluorophenyl)methanamine	(3-Bromo-5-fluorophenyl)methanamine Hydrochloride
CAS Number	1094555-68-6	1189924-80-8[1]
Molecular Formula	C ₇ H ₇ BrFN	C ₇ H ₈ BrClFN[1][2]
Molecular Weight	204.04 g/mol	240.50 g/mol [1][2]
IUPAC Name	(3-Bromo-5-fluorophenyl)methanamine	(3-Bromo-5-fluorophenyl)methanaminium chloride
Synonyms	3-Bromo-5-fluorobenzylamine	3-Bromo-5-fluorobenzylamine hydrochloride[1]

Physicochemical Properties

A summary of the available physicochemical data for **(3-Bromo-5-fluorophenyl)methanamine** and its hydrochloride salt is presented below.

Table 2: Physicochemical Properties

Property	(3-Bromo-5-fluorophenyl)methanamine	(3-Bromo-5-fluorophenyl)methanamine Hydrochloride
Appearance	Not specified	White to light yellow powder[2]
Melting Point	Not specified	250-254 °C[2]
Boiling Point	241 °C	280.8 °C at 760 mmHg[2]
Density	1.571 g/cm ³	Not specified
Flash Point	100 °C	Not specified
Water Solubility	Not specified	Soluble[2]
Purity (typical)	Not specified	≥ 98% (HPLC)[1]

Spectroscopic Data

Experimental spectroscopic data for **(3-Bromo-5-fluorophenyl)methanamine** is not readily available in the public domain. However, data for its precursor, 3-Bromo-5-fluorophenylacetonitrile, is available and can be used for comparative purposes.

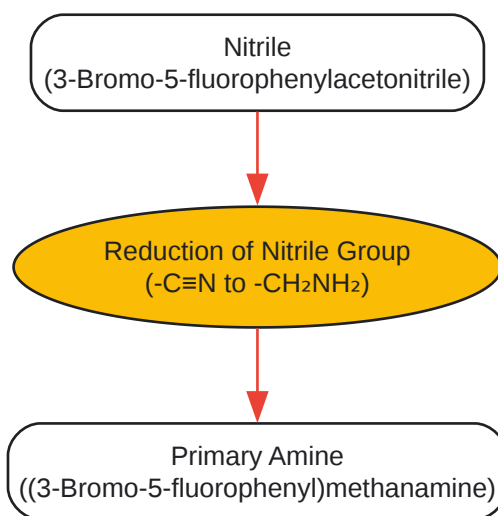
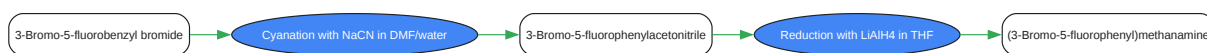
Table 3: Spectroscopic Data for 3-Bromo-5-fluorophenylacetonitrile (Precursor)

Technique	Data
^1H NMR (400 MHz, CDCl_3)	δ 7.26-7.28 (m, 1H), 7.17-7.21 (dm, JHF = 8.0 Hz, 1H), 6.98-7.02 (dm, JHF = 8.8 Hz, 1H), 3.73 (s, 2H)[3]
^{13}C NMR (101 MHz, CDCl_3)	δ 162.90 (d, JCF = 252.1 Hz), 133.95 (d, JCF = 8.5 Hz), 127.24 (d, JCF = 3.8 Hz), 123.53 (d, JCF = 10.0 Hz), 119.22 (d, JCF = 23.8 Hz), 117.00, 114.50 (d, JCF = 23.1 Hz), 23.30 (d, JCF = 1.5 Hz)[3]
^{19}F NMR (377 MHz, CDCl_3)	δ -109.46 (dd, JHF = 8.0, 8.0 Hz, 1F)[3]

Synthesis

The synthesis of **(3-Bromo-5-fluorophenyl)methanamine** can be achieved through a two-step process starting from 3-bromo-5-fluorobenzyl bromide. The first step involves the formation of the corresponding nitrile, followed by its reduction to the primary amine.

Experimental Workflow



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